3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H5BrCl3F3N2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazopyridine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H5BrCl3F3N2
- Molecular Weight : 444.46 g/mol
- CAS Number : [Not provided in the sources]
Structure
The compound features a complex structure with multiple halogen substituents that may influence its biological activity. The presence of bromine, chlorine, and trifluoromethyl groups is believed to affect the compound's lipophilicity and metabolic stability.
Antiparasitic Activity
Research indicates that derivatives of imidazopyridine, including this compound, exhibit significant antiparasitic properties. A study demonstrated that certain imidazopyridine compounds showed promising activity against Leishmania parasites, with selectivity indices indicating their potential as therapeutic agents against leishmaniasis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of imidazopyridine derivatives. For instance, modifications in substituent positions and types (e.g., methoxy vs. trifluoromethyl) have shown varying effects on selectivity and potency against target parasites. A notable finding was that compounds with methoxy groups displayed enhanced selectivity compared to those with halogen substitutions .
Table 1: Biological Activity Data of Imidazopyridine Derivatives
Compound ID | Substituent | pEC50 (Leishmania) | pCC50 (Cell Line) | Selectivity Index (SI) | Aqueous Solubility |
---|---|---|---|---|---|
3a | A | 5.4 | 4.2 | 16 | Low |
3s | B | 5.3 | 4.5 | 6 | Moderate |
3t | C | 5.1 | 4.5 | 4 | Poor |
3u | D | 5.2 | 4.8 | 3 | Very Low |
3v | E | 4.8 | 4.5 | 2 | Low |
Toxicological Profile
The compound's safety profile is essential for its potential therapeutic use. Preliminary studies suggest moderate inhibition of key cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, emphasizing the need for thorough toxicological evaluations before clinical application .
Case Studies
A recent study focused on synthesizing and evaluating various imidazopyridine derivatives for their antiparasitic activity against Leishmania species. The results indicated that while some compounds exhibited high potency, others showed limited efficacy due to poor solubility or high metabolic instability .
Properties
IUPAC Name |
3-bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5BrCl3F3N2/c15-12-11(6-1-2-8(16)9(17)3-6)22-13-10(18)4-7(5-23(12)13)14(19,20)21/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQVGYRQDPNDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5BrCl3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133250 | |
Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866137-88-4 | |
Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866137-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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